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Technical Monograph: 4-Chloro-2-ethoxyaniline

Structural Characterization, Synthetic Pathways, and Pharmaceutical Applications

Executive Summary

4-Chloro-2-ethoxyaniline (CAS: 846039-94-9) is a specialized disubstituted aniline
intermediate critical in the synthesis of tyrosine kinase inhibitors and azo-based chromophores.
[1] Distinguished by the steric and electronic modulation provided by the ortho-ethoxy group,
this scaffold offers unique lipophilicity profiles compared to its methoxy analog (4-chloro-2-
anisidine). This guide provides a definitive technical reference for its handling, synthesis, and
characterization, moving beyond basic catalog data to actionable experimental logic.

Chemical Identity & Structural Analysis[2][3]

The molecule comprises a primary amine core with a chlorine atom at the para position and an
ethoxy ether moiety at the ortho position. This substitution pattern creates a "push-pull”
electronic system where the amine and ethoxy groups are electron-donating (activating), while
the chlorine is electron-withdrawing (deactivating) but ortho/para directing.
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Molecular Specifications

Parameter Value Notes
- Also known as 4-Chloro-o-
IUPAC Name 4-Chloro-2-ethoxyaniline o
phenetidine
Note: Do not confuse with
846039-94-9 (Free isomer 2-chloro-4-
CAS Number .
Base)858855-49-9 (HCI Salt) ethoxyaniline (CAS 178452-
11-4)
Molecular Formula CsH10CINO
Calculated: C (55.99%), H
Molecular Weight 171.62 g/mol (5.87%), Cl (20.66%), N
(8.16%), O (9.32%)
SMILES CCOclcc(Cl)cccIN Standard canonical string
IMPPGHMHELILKG-
InChl Key (Analogous base structure)

UHFFFAOYSA-N

Physicochemical Profile[2][5]

e Appearance: Typically a low-melting solid or viscous oil (Free base); Off-white to beige

crystalline solid (HCI salt).

e Solubility:

o Free Base: Soluble in DCM, EtOAc, MeOH; sparingly soluble in water.

o HCI Salt: Soluble in water, DMSO, MeOH.

e pKa (Predicted): ~3.5 - 4.0 (The electron-withdrawing CI reduces basicity compared to o-

phenetidine).

Synthetic Pathways & Experimental Protocols

The most robust route to 4-Chloro-2-ethoxyaniline avoids direct chlorination of phenetidine

(which suffers from regioselectivity issues) and instead utilizes the alkylation of 4-chloro-2-
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nitrophenol followed by reduction.

Synthesis Workflow (DOT Diagram)

4-Chloro-2-nitrophenol
(Starting Material)

O-Alkylation Yield: ~90% 4-Chloro-2-ethoxynitrobenzene Reflux / - Nitro R i Yield: ~85% 4-Chloro-2-ethoxyaniline
— . o
(EtBr / K2CO3 / DMF) (Intermediate) " (Fe I NH4CI or H2/Pd) (Target API Intermediate)

Click to download full resolution via product page

Figure 1: Two-step regioselective synthesis pathway ensuring correct chlorine placement.

Detailed Protocol: The "Nitro-Reduction" Route

Step 1: O-Alkylation (Synthesis of 4-Chloro-2-ethoxynitrobenzene)

Reagents: Charge a reaction vessel with 4-chloro-2-nitrophenol (1.0 eq), anhydrous K2COs
(1.5 eq), and DMF (5 vol).

Addition: Add Ethyl Bromide (1.2 eq) dropwise at room temperature.

Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2); the starting
phenol (acidic) will disappear.

Workup: Quench with water (10 vol). The product usually precipitates as a yellow solid. Filter,
wash with water, and dry.[2]

o Why this works: The nitro group activates the phenol for deprotonation, and the position of
the chlorine is fixed from the start.

Step 2: Béchamp Reduction (Nitro to Amine)

Reagents: Suspend the nitro intermediate (from Step 1) in Ethanol/Water (4:1 ratio). Add Iron
powder (3.0 eq) and Ammonium Chloride (0.5 eq).

Reaction: Heat to reflux (approx. 78°C) with vigorous stirring for 2-4 hours. The yellow color
of the nitro compound will fade to a colorless/brownish amine solution.

Filtration: Filter hot through a Celite pad to remove iron sludge.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b2635477/docs?utm_src=pdf-body-img#4-chloro-2-ethoxyaniline-structural-formula-and-molecular-weight
https://prepchem.com/synthesis-of-4-chloro-2-nitrophenol/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2635477?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

« |solation: Concentrate the filtrate. Adjust pH to >9 with NaOH to ensure the free base is
formed. Extract with Ethyl Acetate.

 Purification: If necessary, convert to the HCI salt by adding 4M HCI in dioxane to the organic
layer; the salt precipitates as a high-purity solid.

Analytical Characterization

Validating the structure requires distinguishing it from its isomers (e.g., 5-chloro-2-
ethoxyaniline). NMR is the definitive tool here.

Nucleus Shift (6 ppm) Multiplicity Integration Assignment
H 1.35 Triplet (t) 3H Ethoxy -CHs
1H 4.05 Quartet (q) 2H Ethoxy -OCH2-
) Amine -NH:z
H 48-5.2 Broad Singlet 2H
(Exchangeable)
Ar-H (C6, ortho
1H 6.65 Doublet (d) 1H
to NH2)
Doublet of Ar-H (C5, meta
1H 6.75 1H
Doublets (dd) to NH2)
Ar-H (C3, ortho
H 6.85 Doublet (d) 1H

to OEt)

Key Diagnostic: Look for the coupling pattern in the aromatic region. A 1,2,4-substitution
pattern (ABX system) confirms the positions. The proton at C3 (between Cl and OEt) usually
appears as a meta-coupled doublet or singlet depending on resolution.

Analytical Logic Tree
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Figure 2: Sequential validation workflow to ensure structural integrity before downstream use.

Pharmaceutical Applications

This intermediate is a "privileged scaffold” in medicinal chemistry, particularly for Kinase
Inhibitors.

« Solubility Modulation: The ethoxy group provides a "greasier"” lipophilic handle compared to a
methoxy group, which can improve cell membrane permeability in drug candidates.
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» Metabolic Stability: The chlorine atom at the para position blocks metabolic hydroxylation (a
common clearance pathway for anilines), thereby extending the half-life of the drug
molecule.

» Binding Affinity: In kinase active sites, the ethoxy oxygen often acts as a weak hydrogen
bond acceptor, while the aniline NHz forms the critical hinge-binding interaction.

Safety & Handling (SDS Summary)
» Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation).

¢ Specific Risk:Methemoglobinemia. Like most anilines, this compound can oxidize
hemoglobin to methemoglobin, impairing oxygen transport.

e PPE Requirements:
o Nitrile gloves (Double gloving recommended for oils).
o Full-face respirator or fume hood operations only.

o Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The free base oxidizes (darkens)
upon exposure to air.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1.1379333-71-7|2-Chloro-6-ethoxyaniline|BLD Pharm [bldpharm.com]
e 2. prepchem.com [prepchem.com]

 To cite this document: BenchChem. [4-Chloro-2-ethoxyaniline structural formula and
molecular weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2635477/docs#4-chloro-2-ethoxyaniline-structural-
formula-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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